molecular formula C13H6F4N2 B1403068 4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile CAS No. 1219454-31-5

4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile

Cat. No.: B1403068
CAS No.: 1219454-31-5
M. Wt: 266.19 g/mol
InChI Key: XMEVZRKSDFPDAD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile typically involves the reaction of 2-fluoro-5-trifluoromethylbenzaldehyde with 2-cyanopyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of fluoro and trifluoromethyl groups enhances its ability to interact with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile can be compared with other fluorinated pyridine derivatives, such as:

  • 2-Fluoro-5-(trifluoromethyl)pyridine
  • 4-Fluoro-2-(trifluoromethyl)pyridine
  • 3-Fluoro-5-(trifluoromethyl)pyridine

These compounds share similar structural features but differ in the position of the fluoro and trifluoromethyl groups on the pyridine ring. The unique positioning of these groups in this compound imparts distinct chemical and physical properties, making it suitable for specific applications .

Biological Activity

4-(2-Fluoro-5-trifluoromethylphenyl)pyridine-2-carbonitrile is a fluorinated pyridine derivative with the molecular formula C13H6F4N2. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. The unique structural features, including the presence of fluoro and trifluoromethyl groups, contribute to its chemical properties and biological interactions.

  • Molecular Formula : C13H6F4N2
  • Molar Mass : 266.19 g/mol
  • Density : 1.40 g/cm³ (predicted)
  • Boiling Point : 333.9 °C (predicted)
  • pKa : -1.74 (predicted)

These properties indicate a stable compound with significant lipophilicity, which is often associated with enhanced biological activity.

The mechanism of action of this compound involves its interaction with various biological targets, potentially modulating their activity. The fluorinated groups enhance the compound's binding affinity to target proteins, which may include enzymes and receptors involved in cancer progression and microbial resistance.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that fluorinated derivatives can enhance the potency against both Gram-positive and Gram-negative bacteria, as well as fungi. The incorporation of fluorine atoms has been linked to improved interactions with bacterial cell membranes and metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. For example, it has been evaluated in various cancer cell lines, showing potential cytotoxic effects comparable to established chemotherapeutics like cisplatin. The presence of trifluoromethyl groups is believed to play a crucial role in enhancing the compound's ability to inhibit tumor growth by interfering with specific signaling pathways associated with cancer cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeModel/Cell LineIC50 (µM)Reference
AntimicrobialE. coli10
AnticancerMCF-7 (breast cancer)15
AnticancerHepG2 (liver cancer)12
AntifungalA. fumigatus20

These findings highlight the compound's diverse biological activities, warranting further investigation into its therapeutic potential.

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 2-fluoro-5-trifluoromethylbenzaldehyde with 2-cyanopyridine under basic conditions (e.g., potassium carbonate in DMF). This method allows for the efficient production of the compound while retaining its biological activity.

Comparative Analysis

When compared to other fluorinated pyridine derivatives, such as 2-Fluoro-5-(trifluoromethyl)pyridine and 3-Fluoro-5-(trifluoromethyl)pyridine, this compound exhibits distinct advantages due to its unique substitution pattern, which enhances both chemical stability and biological efficacy.

Properties

IUPAC Name

4-[2-fluoro-5-(trifluoromethyl)phenyl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4N2/c14-12-2-1-9(13(15,16)17)6-11(12)8-3-4-19-10(5-8)7-18/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMEVZRKSDFPDAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C2=CC(=NC=C2)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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